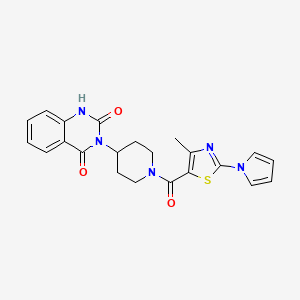
3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline diones and their derivatives, including compounds with complex substituents such as thiazole, piperidine, and pyrrol, have been widely studied due to their significant biological activities and potential applications in medicinal chemistry. These compounds are known for exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves condensation reactions of aromatic aldehydes with quinazoline dione derivatives in the presence of catalysts like piperidine. For instance, substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones are synthesized through the condensation of aromatic aldehydes with 3-methyl-1H-pyrimido[6,1-b]quinazoline1,10(4H)-diones derivatives, indicating a methodological approach that could potentially be applied or adapted for the synthesis of the target molecule (Vidule, 2011).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by their heterocyclic fused rings, which can significantly impact their chemical reactivity and interaction with biological targets. Advanced analytical techniques like FT-IR, NMR, and mass spectroscopy are typically employed to confirm the structure of synthesized compounds, offering insights into the possible structural analysis of the target molecule (Halim & Ibrahim, 2021).
Applications De Recherche Scientifique
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline and its derivatives, including 3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, have been extensively studied for their broad spectrum of biological activities. These compounds are critical in the development of novel medicinal agents due to their presence in over 200 naturally occurring alkaloids and their adaptable nucleus for bioactive moiety introduction. Quinazoline derivatives have shown promise in combating antibiotic resistance through their antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The ongoing exploration of these compounds in medicinal chemistry aims to overcome solubility challenges and enhance bioavailability, which are major hurdles in the journey from a lead compound to a drug (Tiwary et al., 2016).
Optoelectronic Applications
Research on quinazoline derivatives extends beyond medicinal chemistry into the field of optoelectronics. These compounds have been utilized in developing electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Quinazoline derivatives are instrumental in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Their potential in nonlinear optical materials and colorimetric pH sensors highlights the versatility of quinazoline-based compounds in technological applications (Lipunova et al., 2018).
Environmental and Chemical Transformations
Quinazoline-2,4(1H,3H)-diones play a role in environmental sustainability through CO2 conversion. Ionic liquids, with their unique properties such as low vapor pressures and high thermal and chemical stabilities, serve as effective catalysts for converting CO2 into value-added chemicals like quinazoline-2,4(1H,3H)-diones. This process not only addresses the challenge of atmospheric CO2 reduction but also opens avenues for synthesizing valuable chemical compounds from greenhouse gases (Zhang et al., 2023).
Propriétés
IUPAC Name |
3-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-18(31-22(23-14)26-10-4-5-11-26)20(29)25-12-8-15(9-13-25)27-19(28)16-6-2-3-7-17(16)24-21(27)30/h2-7,10-11,15H,8-9,12-13H2,1H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRBLJVMGUZKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)N4C(=O)C5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


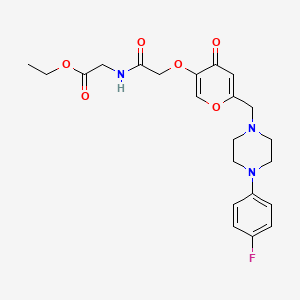

![Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2497027.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2497028.png)




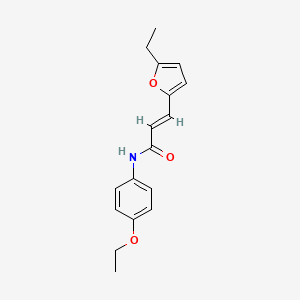
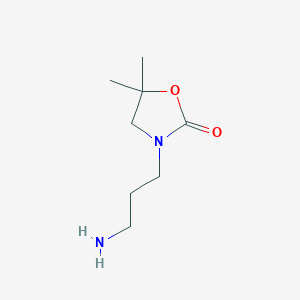
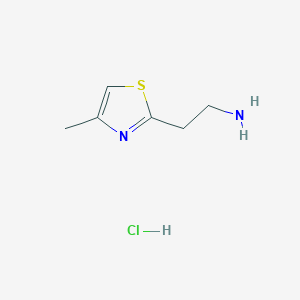
![(2-Fluorophenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2497045.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2497046.png)